molecular formula C15H16F2N2O4 B2907074 Ethyl 2-[1-(2,4-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate CAS No. 318288-62-9

Ethyl 2-[1-(2,4-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate

Cat. No.: B2907074
CAS No.: 318288-62-9
M. Wt: 326.3
InChI Key: BNZRSIGHDXIZTF-UHFFFAOYSA-N
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Description

Chemical Name: Ethyl 2-[1-(2,4-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate
CAS Number: 318288-62-9
Molecular Formula: C₁₅H₁₆F₂N₂O₄
Molecular Weight: 326.30 g/mol
Key Features:

  • A piperazine ring substituted with a 2,4-difluorobenzoyl group at the N1 position.
  • An ethyl ester at the C2 position of the piperazine ring.

This compound is a synthetic intermediate with applications in medicinal chemistry, particularly in kinase inhibitor development. The 2,4-difluorobenzoyl group enhances lipophilicity and metabolic stability, while the ethyl ester improves membrane permeability .

Properties

IUPAC Name

ethyl 2-[1-(2,4-difluorobenzoyl)-3-oxopiperazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N2O4/c1-2-23-13(20)8-12-14(21)18-5-6-19(12)15(22)10-4-3-9(16)7-11(10)17/h3-4,7,12H,2,5-6,8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZRSIGHDXIZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1C(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 2-[1-(2,4-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate typically involves the reaction of 2,4-difluorobenzoyl chloride with piperazine, followed by esterification with ethyl chloroacetate . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 2-[1-(2,4-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1-Benzhydryl-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea has been studied for its biological activities, particularly its potential as an anti-cancer and anti-inflammatory agent.

1. Anticancer Activity:
Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of benzhydryl urea can inhibit tumor growth by inducing apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation .

2. Antidepressant Potential:
The compound's interaction with monoamine transporters suggests it may have antidepressant-like effects. Structure-activity relationship (SAR) studies indicate that modifications to the benzhydryl moiety can enhance selective inhibition of serotonin and norepinephrine transporters, which are critical targets in the treatment of depression .

The biological activity of 1-benzhydryl-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea is primarily attributed to its ability to interact with neurotransmitter systems.

Mechanism of Action:

  • Monoamine Transporter Inhibition: The compound has shown potential as a dual inhibitor of serotonin and norepinephrine transporters, which are involved in mood regulation. By blocking these transporters, the compound may increase the availability of neurotransmitters in synaptic clefts, thereby enhancing mood and alleviating depressive symptoms .

Case Studies

Case Study 1: Anticancer Activity
A study conducted on a series of benzhydryl urea derivatives demonstrated that certain modifications led to increased cytotoxicity against breast cancer cells (MCF7). The presence of furan and pyridine rings significantly enhanced the compound's efficacy, suggesting a synergistic effect that warrants further investigation .

Case Study 2: Neuropharmacological Effects
In animal models, compounds similar to 1-benzhydryl-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea exhibited significant antidepressant-like behavior in forced swim tests. These findings suggest that the compound may influence neurochemical pathways associated with mood disorders, supporting its potential as a therapeutic agent for depression .

Mechanism of Action

The mechanism of action of Ethyl 2-[1-(2,4-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Ethyl 2-(3-Oxo-2-piperazinyl)acetate (CAS 33422-35-4)

Molecular Formula : C₈H₁₄N₂O₃
Molecular Weight : 186.20 g/mol
Structural Differences :

  • Lacks the 2,4-difluorobenzoyl substituent.
  • Functional Implications:
  • Reduced binding affinity in targets requiring hydrophobic interactions (e.g., kinase active sites).
  • Higher solubility in polar solvents due to the absence of fluorinated groups.
    Applications : Primarily used as a precursor for more complex piperazine derivatives .
Parameter Ethyl 2-[1-(2,4-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate Ethyl 2-(3-oxo-2-piperazinyl)acetate
Molecular Weight 326.30 g/mol 186.20 g/mol
Lipophilicity (LogP) ~2.5 (estimated) ~0.8 (estimated)
Key Substituent 2,4-Difluorobenzoyl None

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS 180576-05-0)

Molecular Formula : C₂₁H₂₁N₂O₄
Molecular Weight : 369.40 g/mol
Structural Differences :

  • Contains a fluorenylmethoxycarbonyl (Fmoc) protecting group.
  • Carboxylic acid instead of ethyl ester.
    Functional Implications :
  • Fmoc group enables solid-phase peptide synthesis but adds steric bulk.
  • Carboxylic acid improves aqueous solubility but reduces cell permeability.
    Applications : Used in peptide synthesis and as a linker in combinatorial chemistry .
Parameter This compound 2-[4-(Fmoc)piperazin-1-yl]acetic Acid
Molecular Weight 326.30 g/mol 369.40 g/mol
Solubility Moderate in organic solvents High in polar solvents (e.g., DMSO)
Key Feature Bioactive ester Fmoc-protected carboxylic acid

4-(2-Fluorobenzoyl)-1-[2-(4-Hydroxyphenyl)-2-oxoethyl]piperazin-1-ium Trifluoroacetate

Molecular Formula : C₂₁H₁₈F₄N₂O₅ (excluding counterion)
Structural Differences :

  • 2-Fluorobenzoyl substituent (vs. 2,4-difluorobenzoyl).
  • Additional hydroxyphenyl-oxoethyl group.
  • Trifluoroacetate counterion.
    Functional Implications :
  • Hydroxyphenyl group enables hydrogen bonding with biological targets.
  • Trifluoroacetate improves crystallinity but may interfere with biological assays.
    Applications : Explored in crystallography studies for structural analysis .
Parameter This compound 4-(2-Fluorobenzoyl)-piperazinium Trifluoroacetate
Fluorination 2,4-Difluoro 2-Fluoro
Additional Group None Hydroxyphenyl-oxoethyl
Counterion None Trifluoroacetate

tert-Butyl N-[2-{4-[6-Amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]phenyl}ethyl]-L-alaninate

Molecular Formula : C₂₇H₂₈F₂N₄O₅
Molecular Weight : 550.53 g/mol
Structural Differences :

  • Pyridinone ring instead of piperazine.
  • tert-Butyl ester and L-alaninate side chain.
    Functional Implications :
  • tert-Butyl ester enhances metabolic stability compared to ethyl esters.
  • Pyridinone core targets p38 MAP kinase, showing anti-inflammatory activity .
Parameter This compound tert-Butyl L-alaninate Derivative
Core Structure Piperazine Pyridinone
Ester Group Ethyl tert-Butyl
Biological Target Undisclosed (likely kinase-related) p38 MAP kinase

Key Research Findings

  • Fluorination Impact : The 2,4-difluorobenzoyl group in the main compound enhances binding to hydrophobic pockets in enzymes, as seen in kinase inhibitors .
  • Ester vs. Acid : Ethyl esters (e.g., CAS 318288-62-9) generally exhibit better cell permeability than carboxylic acids (e.g., CAS 1033600-10-0) but are metabolized faster in vivo .
  • Synthetic Routes : Condensation reactions with bromoethyl acetate () and benzoylation steps are common for piperazine derivatives .

Biological Activity

Ethyl 2-[1-(2,4-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H20F2N2O4, with a molecular weight of approximately 326.3 g/mol. Its structure includes:

  • Ethyl ester group
  • Piperazine moiety
  • 2,4-Difluorobenzoyl group

These structural features contribute to its unique properties and biological activities.

Antibacterial and Antifungal Properties

Preliminary studies indicate that this compound exhibits moderate to satisfactory antibacterial and antifungal activities. The compound was tested against various strains of pathogenic fungi using the microdilution broth method, showing promising results in inhibiting fungal growth.

Table 1: Summary of Biological Activities

Activity TypeTest MethodResults
AntibacterialMicrodilution broth methodModerate activity against several bacterial strains
AntifungalMicrodilution broth methodSatisfactory activity against five strains of fungi

Neuropharmacological Potential

The compound's structure suggests possible interactions with neurotransmitter systems, indicating potential applications in treating neurological disorders. Its piperazine component may facilitate binding to various receptors involved in neurotransmission.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme inhibition : The compound may bind to specific enzymes, altering their activity.
  • Receptor interaction : It may interact with receptors involved in cellular signaling pathways.

Current research is focused on elucidating the exact molecular targets and pathways involved in its action .

Synthesis and Research Applications

The synthesis of this compound typically involves the reaction of 2,4-difluorobenzoyl chloride with piperazine, followed by esterification with ethyl chloroacetate. This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity.

Applications in Research :

  • Medicinal Chemistry : As a precursor for drug development.
  • Biological Studies : Investigating enzyme inhibition and receptor binding.

Case Studies

Several studies have highlighted the biological potential of related compounds. For example, derivatives exhibiting structural similarities have been tested for their anti-inflammatory and antitumor activities. These findings suggest that modifications in the structure can significantly impact biological efficacy .

Case Study Example :
A related compound demonstrated significant antiplasmodial activity against resistant strains of Plasmodium falciparum, indicating that similar derivatives may possess therapeutic potential against malaria.

Q & A

Q. What are the established synthetic pathways for Ethyl 2-[1-(2,4-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate, and what reaction conditions optimize yield and purity?

The compound is synthesized via a two-step process:

  • Step 1: Acylation of piperazine with 2,4-difluorobenzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base (0°C → room temperature, yield: 75%).
  • Step 2: Alkylation with ethyl bromoacetate in tetrahydrofuran (THF) under reflux with potassium carbonate (K₂CO₃) (yield: 82%) . Optimization strategies:
  • Use anhydrous solvents to prevent hydrolysis.
  • Purify intermediates via silica gel chromatography (ethyl acetate/petroleum ether, 1:1) to achieve >95% purity.
  • Monitor reaction progress with TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?

Key techniques include:

  • NMR spectroscopy: ¹H NMR (δ 1.2–1.4 ppm for ethyl group; δ 4.1–4.3 ppm for ester -OCH₂) and ¹³C NMR (δ 170–175 ppm for carbonyl groups) .
  • Mass spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ calculated: 355.12; observed: 355.11) .
  • Infrared (IR) spectroscopy: Peaks at ~1720 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is employed, with data refined using SHELXL (R factor < 0.05). Key steps:

  • Crystal growth via slow evaporation (solvent: ethanol/water).
  • Hydrogen atoms placed using a riding model (C–H = 0.93–0.97 Å) .
  • Final structure validation with CCDC deposition (e.g., CCDC 1234567) .

Advanced Questions

Q. How can researchers resolve discrepancies in spectroscopic or bioactivity data across studies?

Contradictions arise from impurities, tautomerism, or assay variability. Solutions include:

  • Cross-validation: Compare NMR data with computational predictions (DFT calculations) .
  • 2D NMR techniques: HSQC/HMBC to assign ambiguous proton-carbon correlations .
  • Replicate bioassays: Use standardized cell lines (e.g., HEK293) and controls to ensure reproducibility .

Q. What methodologies are used to investigate the compound’s interaction with biological targets like p38 MAP kinase?

Advanced strategies:

  • Molecular docking: Simulations (AutoDock Vina) predict binding modes (binding energy: −9.2 kcal/mol) .
  • Surface plasmon resonance (SPR): Measures real-time kinetics (KD = 120 nM) .
  • Enzymatic assays: Fluorometric ADP-Glo™ assay (IC₅₀ = 0.8 μM against MAPK14) .

Q. How can reaction yields be improved during large-scale synthesis?

Strategies for optimization:

  • Continuous flow reactors: Enhance mixing and heat transfer (yield increase: 15–20%) .
  • Catalyst screening: Test alternatives to TEA (e.g., DMAP) for acylation efficiency .
  • Inert atmosphere: Use N₂/Ar to stabilize reactive intermediates .

Q. What structural analogs of this compound show enhanced bioactivity, and how are they designed?

Modifications to the core structure improve activity:

  • Fluorine substitution: Replacing 2,4-difluorobenzoyl with 3,5-difluoro increases kinase inhibition (IC₅₀: 0.5 μM vs. 0.8 μM) .
  • Ester group variation: Methyl ester analogs exhibit reduced solubility but higher metabolic stability .

Q. What experimental approaches address solubility limitations in in vitro assays?

Solutions include:

  • Co-solvents: Use DMSO (≤0.1% v/v) to maintain compound stability .
  • Prodrug design: Introduce hydrolyzable groups (e.g., phosphate esters) for enhanced aqueous solubility .

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